molecular formula C22H24N2O5S2 B602049 methyl 2-[3-(5-methoxycarbonyl-4-methyl-1,3-thiazol-2-yl)-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 1330632-47-7

methyl 2-[3-(5-methoxycarbonyl-4-methyl-1,3-thiazol-2-yl)-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B602049
CAS No.: 1330632-47-7
M. Wt: 460.57
InChI Key:
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Description

This compound is an impurity of Febuxostat . Febuxostat is an antihyperuricemic nonpurine inhibitor of both the oxidized and reduced forms of xanthine oxidase . The compound has a molecular formula of C22H24N2O5S2 and a molecular weight of 460.57 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis and Reactions of Dithiazines and Dithiazines Derivatives : Studies have shown the synthesis of dimethyl derivatives like 5,6-Dimethyl-3-(2-thienyl)-1,4,2-dithiazine and related compounds. These derivatives have been used in various chemical reactions, including desulfurization and Diels–Alder reactions (Bryce, Davison, & Gough, 1994).

  • Ligand Modifications in Biomimetic Chemistry : Modifications of similar dimethyl compounds have been researched in the context of binuclear phosphatase biomimetics. This involves complexing with Zn(II) to form catalysts for reactions like hydrolysis of bis(2,4-dinitrophenyl)phosphate (Dalle et al., 2013).

  • Polymer Synthesis : Dimethyl derivatives have been used in the synthesis of various polymers. For instance, the synthesis of polymacrocycles with predominantly hydrocarbon character has been achieved using similar dimethyl compounds (Gibson & Delaviz, 1994).

Photopolymerization and Material Science

  • Photopolymerization in Dental Resins : Research has been conducted on the synthesis and photopolymerization of dimethyl derivatives for use in dental resins. These compounds have shown potential in replacing traditional components in dental resin systems (Wang et al., 2010).

  • Development of Functional Polymers : Functional polymers have been synthesized through the oxidative polycoupling of dimethyl derivatives. These polymers have applications in areas like film-forming and as chemosensors for detecting explosives (Gao et al., 2013).

Coordination Chemistry and Metal-Organic Frameworks

  • Construction of Metal-Organic Systems : Research involving dimethyl derivatives includes the construction of various metal–organic complexes and frameworks. These studies focus on the synthesis and characterization of these complexes, which are crucial in coordination chemistry (Dai et al., 2009).

  • Catalysis and Organic Synthesis : Studies also include the use of similar dimethyl compounds in catalytic processes like hydrocarbonylation and dimerization reactions. These reactions are fundamental in organic synthesis and industrial chemistry (Murata & Matsuda, 1982).

Properties

IUPAC Name

methyl 2-[3-(5-methoxycarbonyl-4-methyl-1,3-thiazol-2-yl)-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S2/c1-11(2)10-29-16-8-7-14(19-23-12(3)17(30-19)21(25)27-5)9-15(16)20-24-13(4)18(31-20)22(26)28-6/h7-9,11H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIVNCKYZDVMHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C3=NC(=C(S3)C(=O)OC)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-[3-(5-methoxycarbonyl-4-methyl-1,3-thiazol-2-yl)-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
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methyl 2-[3-(5-methoxycarbonyl-4-methyl-1,3-thiazol-2-yl)-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
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methyl 2-[3-(5-methoxycarbonyl-4-methyl-1,3-thiazol-2-yl)-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
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methyl 2-[3-(5-methoxycarbonyl-4-methyl-1,3-thiazol-2-yl)-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
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methyl 2-[3-(5-methoxycarbonyl-4-methyl-1,3-thiazol-2-yl)-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 2-[3-(5-methoxycarbonyl-4-methyl-1,3-thiazol-2-yl)-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate

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